molecular formula C14H22ClN3O B5281112 5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

Cat. No.: B5281112
M. Wt: 283.80 g/mol
InChI Key: CIRWZABLPUCJOG-UHFFFAOYSA-N
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Description

5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride is a chemical compound with a complex structure that includes a benzimidazole core substituted with tert-butylamino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzimidazole with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-[(tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-14(2,3)15-9-10-6-7-11-12(8-10)17(5)13(18)16(11)4;/h6-8,15H,9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRWZABLPUCJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC2=C(C=C1)N(C(=O)N2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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